molecular formula C11H9FN2O2 B11808504 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11808504
M. Wt: 220.20 g/mol
InChI Key: YZXKHXAHBWPMHI-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole-derived carboxylic acid featuring a 4-fluorophenyl substituent at position 5 of the pyrazole ring and an acetic acid group at position 3 (Figure 1). The molecular formula is C₁₂H₁₁FN₂O₂ (molecular weight: 234.23 g/mol) . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic properties, while the acetic acid moiety contributes to solubility and hydrogen-bonding interactions, critical for biological targeting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16)

InChI Key

YZXKHXAHBWPMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by subsequent reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid+R-OHH+ or DCC2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)ethyl ester+H2O\text{2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)ethyl ester} + \text{H}_2\text{O}
Conditions :

  • Catalyzed by concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA\text{PTSA}) in refluxing ethanol (EtOH\text{EtOH}).

  • Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC\text{DCC}) with dimethylaminopyridine (DMAP\text{DMAP}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

Applications : Esters serve as intermediates for prodrugs or further functionalization.

Amidation

The acetic acid moiety reacts with amines to form amides:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid+R-NH2EDC/HOBt2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetamide\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetamide}
Conditions :

  • Activated via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC\text{EDC}) and hydroxybenzotriazole (HOBt\text{HOBt}) in dimethylformamide (DMF\text{DMF}).

Applications : Amides enhance bioavailability and target specificity in drug design.

Decarboxylation

Thermal or basic conditions induce decarboxylation:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acidΔ or NaOH5-(4-Fluorophenyl)-1H-pyrazole+CO2\text{this compound} \xrightarrow{\Delta \text{ or NaOH}} \text{5-(4-Fluorophenyl)-1H-pyrazole} + \text{CO}_2
Conditions :

  • Heating at 150–200°C or treatment with sodium hydroxide (NaOH\text{NaOH}) in aqueous ethanol.

Applications : Generates simpler pyrazole derivatives for structural-activity studies.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid+Nu2-(5-(4-Nu-Phenyl)-1H-pyrazol-3-yl)acetic acid\text{this compound} + \text{Nu}^- \rightarrow \text{2-(5-(4-Nu-Phenyl)-1H-pyrazol-3-yl)acetic acid}
Conditions :

  • Requires strong bases (e.g., K2CO3\text{K}_2\text{CO}_3) and polar aprotic solvents (e.g., DMF\text{DMF}).

Applications : Introduces electron-donating/withdrawing groups to modulate electronic properties .

Metal Complexation

The pyrazole nitrogen and carboxylate oxygen coordinate with metal ions:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid+Mn+M[pyrazole-acetate] complex\text{this compound} + \text{M}^{n+} \rightarrow \text{M}-[\text{pyrazole-acetate}] \text{ complex}
Conditions :

  • Carried out in ethanol/water mixtures with Fe3+\text{Fe}^{3+}, Cu2+\text{Cu}^{2+}, or Zn2+\text{Zn}^{2+} salts.

Applications : Metal complexes exhibit enhanced antimicrobial or catalytic activity.

Cyclization Reactions

The acetic acid chain facilitates heterocycle formation:
Reaction :
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acidPCl52-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetyl chlorideLactam or Lactone\text{this compound} \xrightarrow{\text{PCl}_5} \text{2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetyl chloride} \rightarrow \text{Lactam or Lactone}
Conditions :

  • Treated with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) to form acyl chlorides, followed by intramolecular cyclization .

Applications : Generates fused-ring systems for pharmaceutical applications .

Mechanistic Insights

  • Esterification/Amidation : Proceeds via acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated activation.

  • Decarboxylation : Follows a keto-enol tautomerization pathway, releasing CO2_2 under thermal stress.

  • Fluorophenyl Reactivity : The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for enzyme inhibition studies. For instance, derivatives of pyrazole compounds have been noted for their anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: Anti-inflammatory Activity
A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional NSAIDs . This suggests that 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid could be further explored for its anti-inflammatory potential.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The presence of the pyrazole ring and the fluorophenyl group allows for unique reactivity patterns that can be exploited in synthetic pathways .

Synthetic Pathway Example:
The synthesis often involves cyclization reactions starting from hydrazine derivatives and substituted aldehydes, leading to high yields of the target compound .

Material Science

In industrial applications, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure contributes to the physical properties of these materials, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

  • [5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid (C₁₂H₁₁FN₂O₂): This positional isomer differs by a methyl group at pyrazole position 3 and the acetic acid at position 3. Despite identical molecular weights, the altered substituent positions may affect hydrogen-bonding patterns and crystal packing .
  • 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (C₇H₉FN₂O₂): Substitution at the pyrazole nitrogen (N1) with a 2-fluoroethyl group reduces molecular weight (172.16 g/mol) and alters lipophilicity compared to the target compound .

Halogen-Substituted Derivatives

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Incorporates a triazole-thiazole hybrid structure. Despite isostructurality with its fluoro analogue, chloro substitution may modulate electronic properties and intermolecular interactions .

Electron-Withdrawing Groups

  • [4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid (12h): A nitro group at the phenyl para position increases acidity (pKa ~1.5) compared to the fluoro-substituted target compound (pKa ~4.5 for acetic acid derivatives), influencing solubility and binding affinity .

Physicochemical Properties

Compound Name Molecular Formula Substituents on Pyrazole Molecular Weight (g/mol) Key Properties
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid C₁₂H₁₁FN₂O₂ 5-(4-Fluorophenyl), -CH₂COOH 234.23 High polarity, moderate solubility
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₉FN₂O₂ 1-(2-Fluoroethyl), -CH₂COOH 172.16 Increased lipophilicity
[4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid C₁₇H₁₃N₃O₅ 5-(4-Nitrophenyl), -OCH₂COOH 339.31 Strong electron-withdrawing effects

Crystallographic Insights

  • Isostructurality : Fluorine and chlorine substituents in pyrazole-thiazole hybrids (e.g., compounds 4 and 5 ) exhibit identical crystal packing (space group P2₁/c), highlighting halogen size similarity (Cl: 1.80 Å, F: 1.47 Å) in maintaining lattice symmetry .
  • Hydrogen Bonding : The acetic acid group in the target compound forms robust O–H···N hydrogen bonds (2.6–2.8 Å), stabilizing supramolecular dimers, as observed in SHELX-refined structures .

Biological Activity

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is a compound characterized by its unique pyrazole ring structure and a 4-fluorophenyl substituent. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C11H9FN2O2, with a molecular weight of 220.20 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
IUPAC Name2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetic acid
InChI KeyYZXKHXAHBWPMHI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to the modulation of various biochemical pathways, which can result in therapeutic effects against different diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. One study reported that certain pyrazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Antimicrobial Efficacy Table

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.22Not specifiedBactericidal
Other Derivatives0.25Not specifiedBactericidal

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The incorporation of specific substituents in the pyrazole structure can enhance this activity. Research indicates that compounds with a similar structural framework have shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antitumor Activity

The potential anticancer properties of pyrazole derivatives have been widely studied. Research has demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Antitumor Activity Summary

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)10Apoptosis induction
HeLa (Cervical Cancer)8Inhibition of cell proliferation

Q & A

Q. What are the recommended synthetic routes for 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example:

  • Step 1: React 4-fluorophenylacetylene with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
  • Step 2: Hydrolysis of the ester group to yield the acetic acid moiety.
    Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C).
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the fluorophenyl (δ 7.1–7.4 ppm, doublets) and pyrazole protons (δ 6.2–6.5 ppm).
  • Mass Spectrometry (MS): Look for [M+H]<sup>+</sup> at m/z 249.15 (calculated molecular weight).
  • High-Resolution Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient, 95% purity threshold) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorogenic substrates (e.g., IC50 determination).
  • Cytotoxicity Screening: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation in ethanol/water (1:1).
  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply SHELXL (space group P21/c) with anisotropic displacement parameters. Key metrics:
    • R factor < 0.05, wR < 0.12.
    • Dihedral angles between fluorophenyl and pyrazole rings (e.g., 35.78° observed in analogous structures) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?

Methodological Answer:

  • Systematic Substitution: Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole 5-position to enhance metabolic stability.
  • Pharmacophore Mapping: Use computational tools (e.g., molecular docking with AutoDock Vina) to identify critical hydrogen-bonding interactions with target enzymes .

Q. How can researchers address stability challenges during formulation or storage?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (pH 1–13).
  • Analytical Monitoring: Quantify degradation products via liquid chromatography-mass spectrometry (LC-MS) and adjust storage conditions (e.g., inert atmosphere, −20°C) .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate COX-2 inhibition results using both enzyme-linked immunosorbent assay (ELISA) and Western blotting.
  • Structural Analysis: Compare SCXRD data with computational models to rule out conformational artifacts .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

Methodological Answer:

  • Rodent Models: Use Sprague-Dawley rats for oral bioavailability studies (dose: 10 mg/kg).
  • Pharmacodynamic (PD) Endpoints: Measure plasma concentrations via LC-MS/MS and correlate with anti-inflammatory activity (e.g., paw edema reduction) .

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